5-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine
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Overview
Description
5-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a fluorosulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is carried out in a solvent like methylisobutylketone under reflux conditions . Another method involves the reduction of nitro ethers with iron and acetic acid or zinc and ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, hydroxylated benzoxazines, and substituted benzoxazines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazine: A heterocyclic compound with similar structural features but lacking the fluorosulfonyloxy group.
Benzoxazinone: Another related compound with a ketone group instead of the oxo group.
Fluorinated Benzoxazines: Compounds with fluorine atoms substituted at different positions on the benzoxazine ring.
Uniqueness
5-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties such as increased reactivity and potential for forming diverse derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5S/c9-16(12,13)15-6-3-1-2-5-8(6)10-7(11)4-14-5/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZPMXPRECIILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC=C2OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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